molecular formula C7H7ClN4 B3058557 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90065-71-7

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3058557
CAS No.: 90065-71-7
M. Wt: 182.61 g/mol
InChI Key: ATPKRKAJMQFTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant applications in pharmaceutical research. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and phosphorus trichloride .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction pathways but optimized for higher yields and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases like sodium hydride.

    Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields an aminated derivative, while Suzuki coupling produces biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKRKAJMQFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444311
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90065-71-7
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 3
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.